molecular formula C10H22O B2383497 (2R)-2,5,5-Trimethylheptan-1-ol CAS No. 2248172-42-9

(2R)-2,5,5-Trimethylheptan-1-ol

Cat. No.: B2383497
CAS No.: 2248172-42-9
M. Wt: 158.285
InChI Key: XIFPTQIWXRIYDE-SECBINFHSA-N
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Description

(2R)-2,5,5-Trimethylheptan-1-ol: is an organic compound with the molecular formula C10H22O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,5-Trimethylheptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,5,5-Trimethylheptan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction efficiently.

Chemical Reactions Analysis

Types of Reactions: (2R)-2,5,5-Trimethylheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in sulfuric acid (Jones reagent) or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: (2R)-2,5,5-Trimethylheptan-2-one or (2R)-2,5,5-Trimethylheptanoic acid.

    Reduction: (2R)-2,5,5-Trimethylheptane.

    Substitution: (2R)-2,5,5-Trimethylheptyl chloride or (2R)-2,5,5-Trimethylheptyl bromide.

Scientific Research Applications

Chemistry: (2R)-2,5,5-Trimethylheptan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a precursor in the synthesis of bioactive molecules. Its chiral nature allows for the study of stereochemistry in biological systems.

Medicine: The compound has potential applications in the pharmaceutical industry, particularly in the synthesis of chiral drugs. Its ability to form enantiomerically pure compounds is crucial for developing medications with specific biological activities.

Industry: In industrial applications, this compound can be used as a solvent or intermediate in the production of various chemicals. Its stability and reactivity make it suitable for large-scale chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2,5,5-Trimethylheptan-1-ol depends on its specific application. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various substitution and addition reactions. In biological systems, the compound’s chiral nature can influence its interaction with enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

    (2S)-2,5,5-Trimethylheptan-1-ol: The enantiomer of (2R)-2,5,5-Trimethylheptan-1-ol, which has the opposite configuration at the chiral center.

    2,5,5-Trimethylhexan-1-ol: A similar compound with one less carbon atom in the chain.

    2,5,5-Trimethylheptan-2-ol: An isomer with the hydroxyl group on the second carbon instead of the first.

Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different reactivity and biological activity compared to its enantiomer and other similar compounds. Its structure allows for selective interactions in both chemical and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2,5,5-trimethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-10(3,4)7-6-9(2)8-11/h9,11H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFPTQIWXRIYDE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)CC[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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